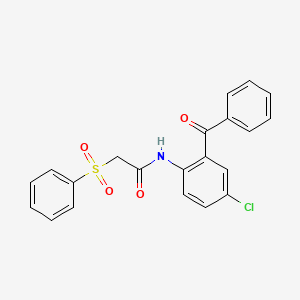

2-(benzenesulfonyl)-N-(2-benzoyl-4-chlorophenyl)acetamide

Description

2-(Benzenesulfonyl)-N-(2-benzoyl-4-chlorophenyl)acetamide is a synthetic acetamide derivative featuring a benzenesulfonyl group at the 2-position of the acetamide backbone and a 2-benzoyl-4-chlorophenyl moiety as the N-substituent. The benzenesulfonyl group is known to enhance metabolic stability and binding affinity in drug design, while the benzoyl and chlorophenyl substituents may contribute to hydrophobic interactions with biological targets .

Properties

IUPAC Name |

2-(benzenesulfonyl)-N-(2-benzoyl-4-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClNO4S/c22-16-11-12-19(18(13-16)21(25)15-7-3-1-4-8-15)23-20(24)14-28(26,27)17-9-5-2-6-10-17/h1-13H,14H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMBSJDWGNNFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-(2-benzoyl-4-chlorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-benzoyl-4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-(2-benzoyl-4-chlorophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl or benzoyl groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.

Scientific Research Applications

2-(benzenesulfonyl)-N-(2-benzoyl-4-chlorophenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-(2-benzoyl-4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Anti-Cancer Activity

Acetamide derivatives with sulfonyl or aromatic substituents have demonstrated significant anti-cancer activity. For example:

- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38) showed remarkable cytotoxicity against HCT-116 (colon), SF268 (CNS), and MCF-7 (breast) cancer cell lines in MTT assays, with IC₅₀ values ranging from 0.8–1.2 µM .

- N-(2-Benzoyl-4-Chlorophenyl)-2-(Morpholin-4-yl)Acetamide (a close analog) has been cataloged in chemical databases (Cambridge ID 5880519), suggesting its exploration in oncology research, though specific activity data remain unpublished .

Enzyme Inhibition (17β-HSD2)

Acetamides with dual aromatic systems exhibit inhibitory effects on 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), a target in hormone-dependent cancers:

- 2-(3-Chloro-4-Hydroxyphenyl)-N-Phenethylacetamide (Compound 13) demonstrated moderate 17β-HSD2 inhibition (IC₅₀ = 4.5 µM) due to hydrophobic interactions with the enzyme’s active site .

Comparison: The 2-benzoyl-4-chlorophenyl group in the target compound provides two aromatic rings, which may synergize with the benzenesulfonyl group to inhibit 17β-HSD2 more effectively than monocyclic derivatives.

Anti-Inflammatory Activity

Substitutions on the acetamide nitrogen influence anti-inflammatory properties:

- Derivatives with N-(2-benzoyl-4-chlorophenyl) groups (e.g., CAS 4016-85-7) are documented in chemical catalogs but lack published bioactivity data .

Structural Advantage : The target compound’s bulky N-substituent may reduce gastrointestinal toxicity compared to classical NSAIDs, though experimental validation is required.

Data Table: Comparative Analysis of Acetamide Derivatives

Biological Activity

The compound 2-(benzenesulfonyl)-N-(2-benzoyl-4-chlorophenyl)acetamide is a sulfonamide derivative known for its diverse biological activities, particularly as an inhibitor of specific receptor functions. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C17H15ClN2O3S

- Molecular Weight : 330.766 g/mol

- CAS Number : 5497-11-0

The compound features a benzenesulfonyl group, which enhances its electron-accepting properties, and a benzoyl moiety that contributes to its biological interactions. The presence of chlorine in the para position of the phenyl ring increases lipophilicity, potentially improving membrane permeability.

Inhibition of CCR2 and CCR9 Receptors

Research indicates that this compound exhibits significant inhibitory effects on CCR2 and CCR9 receptors, which are involved in various inflammatory processes and diseases. The inhibition of these receptors suggests potential applications in treating conditions such as asthma, rheumatoid arthritis, and multiple sclerosis .

- Mechanism of Action : The compound binds to the receptors, preventing their activation by endogenous ligands. This blockade can reduce the recruitment of inflammatory cells to sites of tissue injury or inflammation.

Anticancer Properties

Preliminary studies have shown that derivatives of this compound may exhibit anticancer properties. For example, when tested in vitro, certain analogs demonstrated cytotoxic effects against various cancer cell lines . The mechanism appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Study 1: CCR Inhibition

In a study published in 2008, researchers synthesized several sulfonamide derivatives, including the subject compound. They evaluated their ability to inhibit CCR2 and CCR9 functions using receptor binding assays. The results indicated that the compound effectively inhibited receptor activity at micromolar concentrations, showcasing its potential as a therapeutic agent for inflammatory diseases .

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of related compounds revealed that certain derivatives could induce apoptosis in human cancer cell lines by activating caspase pathways. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that further optimization could lead to more potent anticancer agents .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.